(1-Cyclopropylethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride
Description
“(1-Cyclopropylethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride” is a compound that belongs to the class of triazole compounds . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives, including “this compound”, has been studied using various spectroscopic techniques . For instance, its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell .Future Directions
The future directions in the research of triazole compounds, including “(1-Cyclopropylethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride”, involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also an interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens .
Properties
IUPAC Name |
1-cyclopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.ClH/c1-9(10-5-6-10)13-8-12-15-14-11-4-2-3-7-16(11)12;/h2-4,7,9-10,13H,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSUJMBFEMHWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=NN=C3N2C=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-26-7 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, N-(1-cyclopropylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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